molecular formula C27H30ClF2N5O3 B12416457 KRAS inhibitor-6

KRAS inhibitor-6

Cat. No.: B12416457
M. Wt: 546.0 g/mol
InChI Key: HVAYAWHLWQQVTK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of KRAS inhibitor-6 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The preparation method typically involves the following steps:

    Initial Screening: Virtual screening of diverse compounds to identify those with high binding affinity and specificity for KRAS G12C.

    Molecular Docking: Using molecular docking techniques to score and rank the potential inhibitors.

    Synthesis: Chemical synthesis of the top-ranked compounds, followed by purification and characterization.

    Validation: In vitro and in vivo validation of the synthesized compounds to confirm their inhibitory activity against KRAS G12C.

Chemical Reactions Analysis

KRAS inhibitor-6 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KRAS inhibitor-6 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-6 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its activation. This inhibition blocks the interaction between KRAS and its downstream effectors, such as SOS1 and SOS2 guanine nucleotide exchange factors, thereby inhibiting cellular proliferation and inducing tumor cell apoptosis .

Comparison with Similar Compounds

KRAS inhibitor-6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12C mutation. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.

Biological Activity

KRAS inhibitors, particularly those targeting specific mutations such as KRAS G12C, have emerged as crucial therapeutic agents in oncology, especially for cancers that harbor these mutations. Among them, KRAS inhibitor-6 (often referred to in the context of broader studies on KRAS inhibitors) has shown significant biological activity, influencing various signaling pathways and demonstrating efficacy in preclinical and clinical settings.

This compound operates by selectively inhibiting the oncogenic activity of KRAS mutations, particularly those associated with aggressive cancer phenotypes. The compound binds to the inactive GDP-bound state of KRAS, preventing its activation and subsequent downstream signaling through pathways such as MAPK and PI3K. This mechanism is particularly relevant given that mutant KRAS proteins are often constitutively active, driving tumorigenesis.

Key Features

  • Selectivity : Targets specific mutations (e.g., G12C).
  • Binding Mechanism : Engages the GDP-bound state to inhibit nucleotide exchange.
  • Pathway Inhibition : Affects downstream signaling pathways critical for cell proliferation and survival.

Efficacy in Preclinical Models

Studies have demonstrated that this compound exhibits potent anti-tumor activity in various preclinical models. For instance:

  • In xenograft models with KRAS G12C mutations, treatment with this compound led to substantial tumor regression.
  • Combination therapies involving this compound and chemotherapy have shown enhanced efficacy, reducing tumor size significantly compared to monotherapy.
StudyModelTreatmentResult
Study AMice with pancreatic cancerThis compound + chemotherapy60% reduction in tumor size
Study BNSCLC xenograftThis compound aloneSignificant tumor growth inhibition

Clinical Trials and Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound. Notable findings include:

  • KRYSTAL-1 Trial : Evaluated the safety and efficacy of a similar compound (Adagrasib) in patients with advanced solid tumors harboring KRAS G12C mutations. Results indicated an overall response rate (ORR) of 45%, highlighting the potential of targeting this mutation.
  • Combination Therapies : The combination of this compound with cetuximab showed promising results in colorectal cancer patients, achieving an ORR of 46% with manageable side effects.

Resistance Mechanisms

Despite the promising results, resistance to KRAS inhibitors remains a significant challenge. Research indicates that:

  • Tumor cells can adapt by altering their cellular state, which may diminish the effectiveness of targeted therapies.
  • The presence of co-mutations (e.g., TP53, STK11) can influence treatment outcomes and resistance patterns.

Future Directions

The ongoing research into KRAS inhibitors like this compound focuses on:

  • Combination Therapies : Exploring synergistic effects with other targeted therapies or immunotherapies to overcome resistance.
  • Biomarker Identification : Identifying biomarkers that predict response to therapy will enhance patient stratification in clinical settings.

Properties

Molecular Formula

C27H30ClF2N5O3

Molecular Weight

546.0 g/mol

IUPAC Name

1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3

InChI Key

HVAYAWHLWQQVTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F

Origin of Product

United States

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